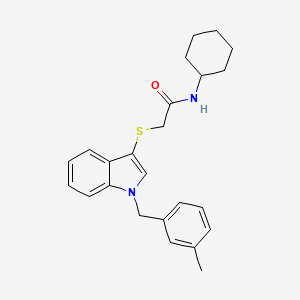

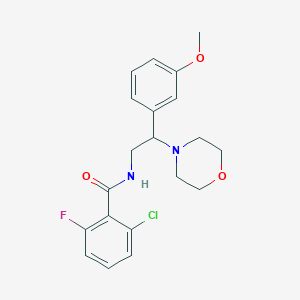

![molecular formula C7H4ClIN2 B2524880 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1260383-50-3](/img/structure/B2524880.png)

7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of halogenating agents and nucleophilic substitution reactions. For instance, the synthesis of iodomethylated pyrrolidine derivatives from gamma-iodoolefins uses chloramine-T as a nitrogen source, proceeding via a cyclic iodonium intermediate with high stereoselectivity . Similarly, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized through reactions with various nucleophiles, which could potentially be adapted for the synthesis of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine .

Molecular Structure Analysis

The molecular structure of halogenated heterocycles is often characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. For example, 2-Chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR and NMR, and its structural parameters have been computed using both HF and DFT methods . These techniques could be applied to determine the molecular structure of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine.

Chemical Reactions Analysis

Halogenated heterocycles can undergo various chemical reactions, including nucleophilic substitution and halogenation. The direct halogenation of thieno[2,3-b]pyridine to form halogenated derivatives suggests that similar halogenation reactions might be applicable to 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. Additionally, the reactivity of the halogen atoms could lead to further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated heterocycles can be influenced by the presence of halogen atoms. Computational methods such as DFT can predict vibrational frequencies, molecular electrostatic potential, and thermodynamic properties . These methods could be used to estimate the properties of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. Furthermore, the antimicrobial activities of related compounds have been tested, indicating potential biological applications .

Scientific Research Applications

Efficient Synthesis of Derivatives

- The compound serves as a critical intermediate for the efficient synthesis of 4-O- and C-substituted-7-azaindoles, showcasing its versatility in nucleophilic displacement reactions to create a range of derivatives with potential biological interest (Figueroa‐Pérez et al., 2006).

Synthesis and Functionalization

- It is instrumental in synthesizing and functionalizing 1H-pyrazolo[3,4-b]pyridines, involving copper and palladium-promoted coupling reactions. This demonstrates the compound's capacity to undergo strategic functionalization, contributing to the development of novel organic compounds with varied applications (Lavecchia et al., 2004).

Biological Applications

- Research also explores the synthesis of new 1-hydroxy-1,1-bisphosphonates derived from 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting the biological significance of compounds synthesized using 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine. These compounds are characterized for potential biological applications, underscoring the chemical's role in creating bioactive molecules (Teixeira et al., 2013).

Advanced Material Development

- Another study illustrates its use in the Pd-catalyzed synthesis of tetra-aryl 7-azaindoles, emphasizing its significance in creating compounds with aggregate-induced emission (AIE) properties. This has implications for the development of new materials for OLEDs, sensors, and bio-imaging tools, showcasing the compound's utility in advanced material science (Cardoza et al., 2019).

Mechanism of Action

Mode of Action

The exact mode of action of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine is currently unknown due to the lack of specific studies . The iodine and chlorine atoms in the compound may play a role in these interactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-Chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine . These factors could include the pH of the environment, the presence of other compounds, and the specific conditions within the cell.

properties

IUPAC Name |

7-chloro-2-iodo-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPAEQBSDCIIMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(NC2=C1Cl)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

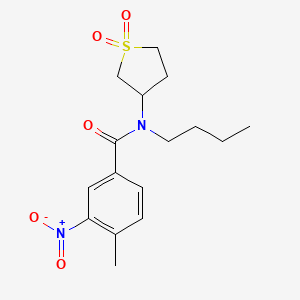

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

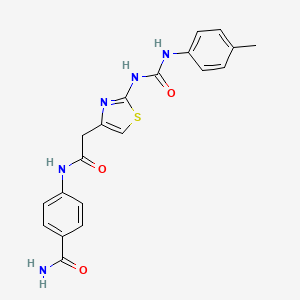

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)